molecular formula C10H15NO4S B14842814 2-Tert-butoxy-3-hydroxybenzenesulfonamide

2-Tert-butoxy-3-hydroxybenzenesulfonamide

Cat. No.: B14842814
M. Wt: 245.30 g/mol
InChI Key: IQWRZGYVSLCQJK-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO4S It is a sulfonamide derivative, characterized by the presence of a tert-butoxy group and a hydroxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-hydroxybenzenesulfonamide typically involves the sulfonation of a suitable benzene derivative followed by the introduction of the tert-butoxy and hydroxy groups. One common method involves the reaction of 2-tert-butoxyphenol with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: Formation of 2-tert-butoxy-3-oxobenzenesulfonamide.

    Reduction: Formation of 2-tert-butoxy-3-aminobenzenesulfonamide.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Tert-butoxy-3-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its sulfonamide moiety.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tert-butoxy and hydroxy groups can enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butoxy-2-hydroxybenzenesulfonamide: Similar structure but with different positions of the tert-butoxy and hydroxy groups.

    2-Tert-butoxy-4-hydroxybenzenesulfonamide: Another positional isomer with the hydroxy group at the 4-position.

Uniqueness

2-Tert-butoxy-3-hydroxybenzenesulfonamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzenesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-10(2,3)15-9-7(12)5-4-6-8(9)16(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14)

InChI Key

IQWRZGYVSLCQJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1S(=O)(=O)N)O

Origin of Product

United States

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